

Application Notes and Protocols for the Solid-Phase Synthesis of Oligopeptide-10

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligopeptide-10 is a 15-amino acid cationic antimicrobial peptide with the sequence Phe-Ala-Lys-Ala-Leu-Lys-Ala-Le

Materials and Reagents Solid-Phase Peptide Synthesis



Reagent	Grade	Recommended Supplier
Rink Amide MBHA Resin (0.4-0.8 mmol/g)	Synthesis Grade	Sigma-Aldrich, Novabiochem
Fmoc-L-Phe-OH	Synthesis Grade	Sigma-Aldrich, Novabiochem
Fmoc-L-Ala-OH	Synthesis Grade	Sigma-Aldrich, Novabiochem
Fmoc-L-Lys(Boc)-OH	Synthesis Grade	Sigma-Aldrich, Novabiochem
Fmoc-L-Leu-OH	Synthesis Grade	Sigma-Aldrich, Novabiochem
N,N'-Diisopropylcarbodiimide (DIC)	Synthesis Grade	Sigma-Aldrich
1-Hydroxybenzotriazole (HOBt)	Synthesis Grade	Sigma-Aldrich
Piperidine	ACS Grade	Sigma-Aldrich
N,N-Dimethylformamide (DMF)	HPLC Grade	Fisher Scientific
Dichloromethane (DCM)	HPLC Grade	Fisher Scientific
Diethyl ether (cold)	ACS Grade	Fisher Scientific

Cleavage and Deprotection

Reagent	Grade
Trifluoroacetic acid (TFA)	Reagent Grade
Triisopropylsilane (TIS)	Reagent Grade
Deionized Water	Ultrapure

Purification and Characterization



Reagent/Material	Specification
Acetonitrile (ACN)	HPLC Grade
Formic Acid (FA)	LC-MS Grade
C18 Reverse-Phase HPLC Column	Preparative and Analytical
Mass Spectrometer	ESI or MALDI

Experimental Protocols Solid-Phase Peptide Synthesis of Oligopeptide-10

This protocol is based on a 0.1 mmol synthesis scale. Adjustments can be made for different scales.

Step 1: Resin Swelling

- Place the Rink Amide MBHA resin (0.1 mmol) in a reaction vessel.
- Add DMF to swell the resin for at least 1 hour.
- Drain the DMF.

Step 2: Fmoc Deprotection

- Add a 20% piperidine in DMF solution to the resin.
- Agitate for 5 minutes and drain.
- Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Step 3: Amino Acid Coupling

In a separate vial, dissolve the first Fmoc-protected amino acid (Fmoc-L-Leu-OH, 3 equivalents) and HOBt (3 equivalents) in DMF.



- Add DIC (3 equivalents) to the amino acid solution and allow it to activate for 5-10 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the reaction vessel for 2 hours at room temperature.
- To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
- Wash the resin with DMF (3x) and DCM (3x).

Step 4: Peptide Chain Elongation Repeat steps 2 and 3 for each subsequent amino acid in the **Oligopeptide-10** sequence: Leu-Ala-Lys(Boc)-Leu-Ala-Lys(Boc)-Leu-Ala-Lys(Boc)-Leu-Ala-Lys(Boc)-Ala-Phe

Table 1: Reagent Quantities for a 0.1 mmol Synthesis

Amino Acid Derivative	Molecular Weight (g/mol)	Amount (mg) for 3 eq. (0.3 mmol)
Fmoc-L-Phe-OH	387.4	116.2
Fmoc-L-Ala-OH	311.3	93.4
Fmoc-L-Lys(Boc)-OH	468.5	140.6
Fmoc-L-Leu-OH	353.4	106.0
Coupling Reagents		
HOBt	135.1	40.5
DIC	126.2	37.9

Cleavage and Deprotection

- After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptideresin with DCM and dry it under vacuum.
- Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).



- Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).
- Gently agitate the mixture for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide and decant the ether.
- Wash the peptide pellet with cold diethyl ether twice more.
- Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification

- Dissolve the crude peptide in a minimal amount of 0.1% formic acid in water.
- Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a preparative C18 column.
- A typical gradient for purification is a linear gradient of 5-60% acetonitrile (containing 0.1% formic acid) in water (containing 0.1% formic acid) over 30-60 minutes.
- Monitor the elution profile at 220 nm and collect the fractions containing the desired peptide.
- Analyze the collected fractions by analytical RP-HPLC to assess purity.
- Pool the pure fractions and lyophilize to obtain the final purified Oligopeptide-10 as a white powder.

Characterization

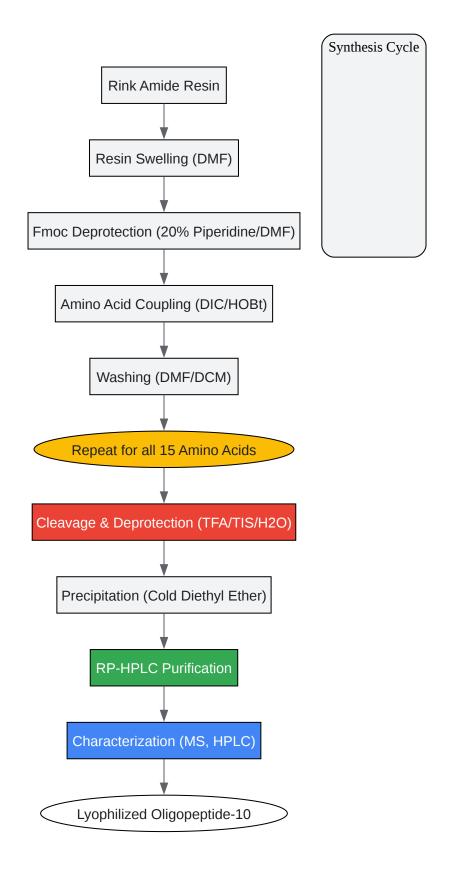
Mass Spectrometry: Confirm the identity of the purified peptide by electrospray ionization
mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF)
mass spectrometry. The expected monoisotopic mass of Oligopeptide-10 (C84H153N21O15)
is approximately 1657.2 Da.



 Purity Analysis: Determine the final purity of the peptide using analytical RP-HPLC with a C18 column. The purity should ideally be ≥95%.

Workflow and Pathway Diagrams

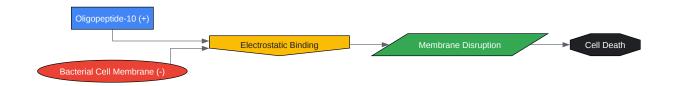




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Caption: Solid-Phase Peptide Synthesis Workflow for Oligopeptide-10.





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Caption: Antimicrobial Mechanism of Action for Oligopeptide-10.

Summary of Quantitative Data

Table 2: Expected Yield and Purity

Parameter	Expected Value
Crude Peptide Yield	70-85%
Purified Peptide Yield	20-40% (of crude)
Final Purity (by HPLC)	≥95%
Expected Monoisotopic Mass	~1657.2 Da

Disclaimer: These protocols are intended as a guideline for research purposes. Actual results may vary, and optimization of reaction conditions may be necessary to achieve desired outcomes. Always follow appropriate laboratory safety procedures when handling chemicals.

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